Inhibidor del EGFR

Descripción general

Descripción

Los inhibidores del receptor del factor de crecimiento epidérmico son una clase de compuestos que se dirigen al receptor del factor de crecimiento epidérmico, una proteína involucrada en la regulación del crecimiento celular, la supervivencia y la diferenciación. Estos inhibidores se utilizan principalmente en el tratamiento de varios cánceres, particularmente el cáncer de pulmón de células no pequeñas, donde las mutaciones en el receptor del factor de crecimiento epidérmico son comunes. Al inhibir la actividad del receptor del factor de crecimiento epidérmico, estos compuestos pueden retardar o detener eficazmente la proliferación de las células cancerosas .

Aplicaciones Científicas De Investigación

Los inhibidores del receptor del factor de crecimiento epidérmico tienen una amplia gama de aplicaciones de investigación científica. En química, se utilizan como herramientas para estudiar la estructura y función del receptor del factor de crecimiento epidérmico y las vías de señalización relacionadas. En biología, estos inhibidores ayudan a dilucidar los mecanismos del crecimiento celular y la diferenciación. En medicina, son cruciales en el tratamiento de cánceres con mutaciones del receptor del factor de crecimiento epidérmico, proporcionando una terapia dirigida que mejora los resultados de los pacientes.

Mecanismo De Acción

El principal mecanismo de acción de los inhibidores del receptor del factor de crecimiento epidérmico implica la inhibición de la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Al unirse al sitio de unión del trifosfato de adenosina del receptor, estos inhibidores evitan la fosforilación de los residuos de tirosina, bloqueando así las vías de señalización descendentes que promueven la proliferación y la supervivencia celular. Esta inhibición conduce a la supresión del crecimiento tumoral e induce la apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

EGFR inhibitors exert their primary mechanism through the inhibition of the tyrosine kinase activity inherent in EGFR . This action effectively hampers the progression of downstream signaling cascades crucially implicated in processes related to cell proliferation, survival, and the regulation of angiogenesis .

Cellular Effects

EGFR inhibitors have a profound impact on various types of cells and cellular processes. They influence cell function by blocking EGFR signaling pathways, which can prevent the growth of EGFR-expressing tumors and improve the patient’s condition . EGFR inhibitors can also lead to increased activation of immune cells in the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of EGFR inhibitors involves blocking the extracellular ligand-binding domain or inhibiting the intracellular tyrosine kinase activity of EGFR . This prevents the activation of EGFR and blocks downstream signaling pathways, ultimately inhibiting the proliferation and metastasis of tumor cells .

Temporal Effects in Laboratory Settings

The effects of EGFR inhibitors can change over time in laboratory settings. For instance, the emergence of new EGFR mutations and the rapid development of additional drug resistance mechanisms pose substantial challenges to the effective treatment of non-small cell lung cancer .

Dosage Effects in Animal Models

The effects of EGFR inhibitors can vary with different dosages in animal models. For instance, a study showed that both daily and weekly dosing with EGFR inhibitors reduced tumor multiplicity in rodent breast cancer models .

Metabolic Pathways

EGFR inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

EGFR inhibitors are transported and distributed within cells and tissues. For instance, EGFR inhibitors can be localized on either the outer or the inner membrane of mitochondria .

Subcellular Localization

The subcellular localization of EGFR inhibitors can affect their activity or function. For instance, EGFR inhibitors can be found in various subcellular locations, including the plasma membrane, endosomes, the Golgi apparatus, the nucleus, and mitochondria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de inhibidores del receptor del factor de crecimiento epidérmico implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Una ruta sintética común implica el uso de aminas aromáticas y compuestos halogenados, seguido de ciclización y modificaciones de grupos funcionales. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza .

Métodos de producción industrial: La producción industrial de inhibidores del receptor del factor de crecimiento epidérmico a menudo implica la síntesis química a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos permiten un control preciso de las condiciones de reacción y la escalabilidad. El uso de técnicas de cribado de alto rendimiento y optimización garantiza que el producto final cumpla con los estándares requeridos para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Los inhibidores del receptor del factor de crecimiento epidérmico experimentan diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura química y mejorar la actividad biológica de los inhibidores .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de inhibidores del receptor del factor de crecimiento epidérmico incluyen agentes halogenantes, agentes reductores y agentes oxidantes. Las condiciones de reacción a menudo implican temperaturas, presiones controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados: Los principales productos formados a partir de estas reacciones son típicamente los ingredientes farmacéuticos activos que exhiben una potente actividad inhibitoria contra el receptor del factor de crecimiento epidérmico. Estos productos se purifican y formulan aún más en formas de dosificación adecuadas para uso clínico .

Comparación Con Compuestos Similares

Los inhibidores del receptor del factor de crecimiento epidérmico se pueden comparar con otros compuestos similares, como los inhibidores de la tirosina quinasa que se dirigen a diferentes receptores. Por ejemplo, los inhibidores que se dirigen al receptor del factor de crecimiento endotelial vascular o al receptor del factor de crecimiento derivado de plaquetas comparten mecanismos de acción similares pero difieren en su especificidad y aplicaciones terapéuticas. La singularidad de los inhibidores del receptor del factor de crecimiento epidérmico radica en su capacidad para dirigirse selectivamente al receptor del factor de crecimiento epidérmico, lo que los hace altamente efectivos en el tratamiento de cánceres con mutaciones específicas del receptor del factor de crecimiento epidérmico .

Lista de compuestos similares:- Gefitinib

- Erlotinib

- Afatinib

- Osimertinib

- Lapatinib

- Brigatinib

- Pyrotinib

- Vandetanib

Estos compuestos, aunque similares en su función general, exhiben diferencias en sus estructuras químicas, afinidades de unión y aplicaciones clínicas .

Propiedades

IUPAC Name |

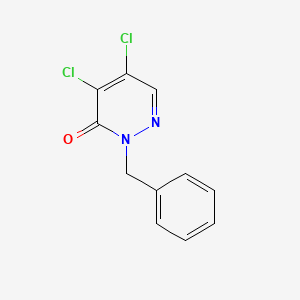

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYSYJDKVYCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429554 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879127-07-8 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)